

A Comprehensive Technical Guide to the Characterization of Boc-NH-(CH₂)₇-NH₂

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Compound of Interest

Compound Name: *tert*-Butyl (7-aminoheptyl)carbamate

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This technical guide provides an in-depth overview of the characterization data and experimental protocols for ***tert*-butyl (7-aminoheptyl)carbamate** (Boc-NH-(CH₂)₇-NH₂), a bifunctional linker commonly utilized in the synthesis of PROTACs and other chemical biology tools.

Physicochemical Properties

The fundamental physical and chemical properties of Boc-NH-(CH₂)₇-NH₂ are summarized below.

Property	Value	Reference
CAS Number	99733-18-3	[1] [2] [3]
Chemical Formula	C ₁₂ H ₂₆ N ₂ O ₂	[2] [3]
Molecular Weight	230.35 g/mol	[2]
Exact Mass	230.1994	[2]
Appearance	Liquid, Solid, or Semi-solid	
Purity	≥97%	
Storage Conditions	2-8°C or -20°C, sealed in dry, dark place	[3]

Spectroscopic and Analytical Data

While specific, published spectra for Boc-NH-(CH₂)₇-NH₂ are not readily available in the provided search results, the following tables outline the expected characterization data based on the chemical structure and typical values for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.5	br s	1H	-NH-COO-
~ 3.10	q	2H	-CH ₂ -NH-COO-
~ 2.68	t	2H	-CH ₂ -NH ₂
~ 1.44	s	9H	-C(CH ₃) ₃
~ 1.47 - 1.25	m	10H	-(CH ₂) ₅ -
~ 1.20	br s	2H	-NH ₂

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
~ 156.0	-C=O
~ 79.0	-C(CH ₃) ₃
~ 42.2	-CH ₂ -NH ₂
~ 40.5	-CH ₂ -NH-Boc
~ 33.8	Methylene carbons adjacent to amines
~ 29.9	Methylene carbons
~ 29.0	Methylene carbons
~ 28.4	-C(CH ₃) ₃
~ 26.6	Methylene carbons

Mass Spectrometry (MS)

Technique	Expected m/z	Ion
ESI-MS	231.2073	[M+H] ⁺
ESI-MS	253.1892	[M+Na] ⁺
ESI-MS	175.1492	[M-C ₄ H ₈ +H] ⁺ (loss of isobutylene)
ESI-MS	131.1543	[M-Boc+H] ⁺ (loss of Boc group)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3350 - 3250	Medium, Broad	N-H stretch (amine and carbamate)
~ 2925, 2855	Strong	C-H stretch (aliphatic)
~ 1690	Strong	C=O stretch (carbamate)
~ 1520	Medium	N-H bend (carbamate)
~ 1165	Strong	C-O stretch (carbamate)

Experimental Protocols

Synthesis of Boc-NH-(CH₂)₇-NH₂

This protocol describes a standard method for the mono-Boc protection of 1,7-diaminoheptane.

Materials:

- 1,7-Diaminoheptane
- Di-tert-butyl dicarbonate (Boc₂O)
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)

- Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

- Dissolve 1,7-diaminoheptane (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (0.95 equivalents to favor mono-protection) in the same solvent to the cooled diamine solution over a period of 1-2 hours with constant stirring.
- Add a base such as triethylamine (1 equivalent) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the desired mono-Boc protected product.
- Combine the fractions containing the pure product and evaporate the solvent to yield Boc-NH-(CH₂)₇-NH₂.

Characterization Workflow

The following workflow outlines the standard procedures for characterizing the synthesized product.

1. Purity Assessment:

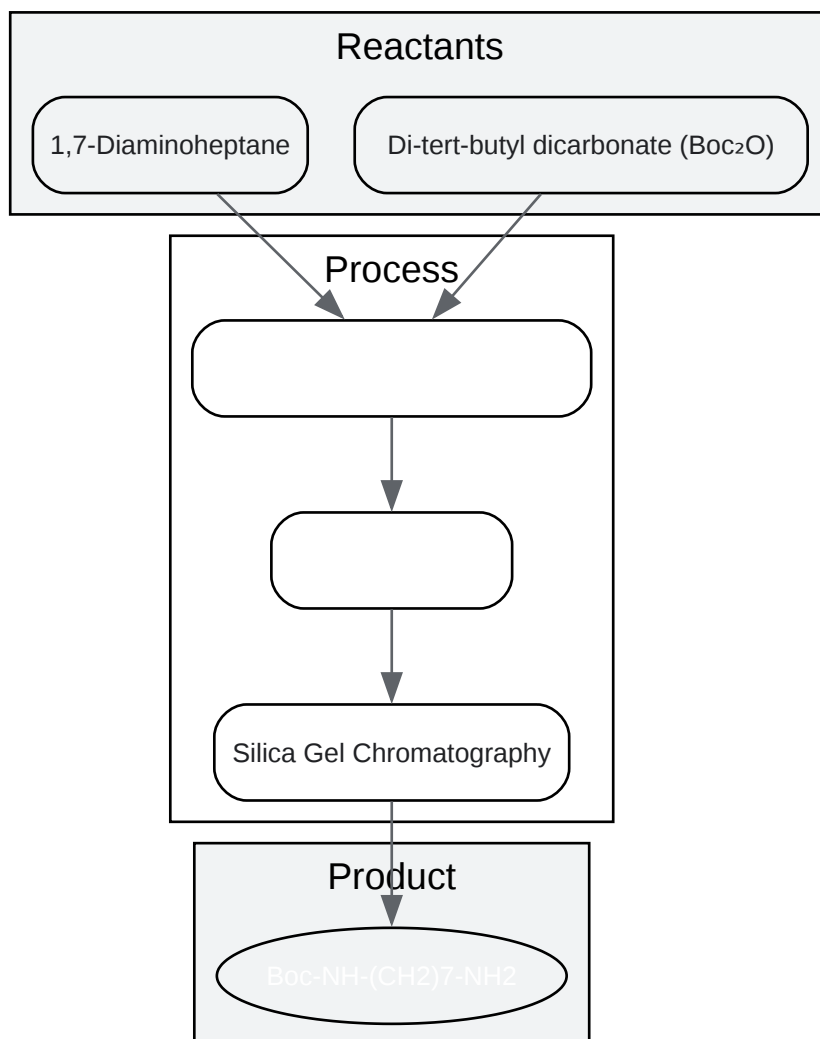
- Perform Thin Layer Chromatography (TLC) using an appropriate solvent system to check for the presence of starting material and by-products.
- For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

2. Structural Elucidation:

- NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl_3) and acquire ^1H and ^{13}C NMR spectra to confirm the proton and carbon framework of the molecule.
- Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the exact mass of the compound and confirm its elemental composition.
- IR Spectroscopy: Obtain an IR spectrum to identify the key functional groups, such as N-H, C=O, and C-H bonds.

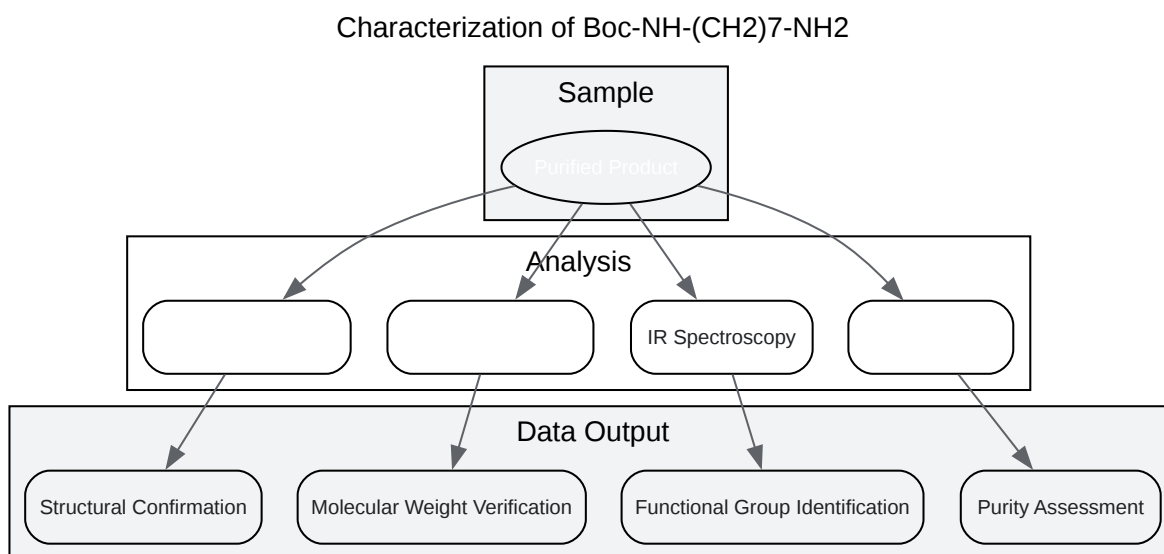
Visualized Workflows

Synthesis Workflow

Synthesis of Boc-NH-(CH₂)₇-NH₂[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **tert-butyl (7-aminoheptyl)carbamate**.

Characterization Workflow



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Caption: Characterization workflow for **tert-butyl (7-aminoheptyl)carbamate**.

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References

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- 2. medkoo.com [medkoo.com]
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